molecular formula C12H9ClN4 B8278042 6-Chloro-7-methyl-8-phenyl-7H-purine

6-Chloro-7-methyl-8-phenyl-7H-purine

Cat. No.: B8278042
M. Wt: 244.68 g/mol
InChI Key: GUXIALREKSTQTO-UHFFFAOYSA-N
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Description

6-Chloro-7-methyl-8-phenyl-7H-purine is a substituted purine derivative characterized by a chloro group at position 6, a methyl group at position 7, and a phenyl substituent at position 7. For instance, 6-Chloro-7,9-dihydro-9-methyl-8H-purin-8-one (a structurally related compound) was synthesized from 5-amino-4-chloro-6-(methylamino)pyrimidine using urea and DMF under reflux, achieving an 80% yield . This suggests that similar conditions (e.g., solvent choice, temperature) could be adapted for synthesizing 6-Chloro-7-methyl-8-phenyl-7H-purine by introducing appropriate substituents during intermediate stages.

Key structural features of this compound include:

  • Methyl group (C7): Contributes to steric effects and may modulate solubility.

Properties

Molecular Formula

C12H9ClN4

Molecular Weight

244.68 g/mol

IUPAC Name

6-chloro-7-methyl-8-phenylpurine

InChI

InChI=1S/C12H9ClN4/c1-17-9-10(13)14-7-15-11(9)16-12(17)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

GUXIALREKSTQTO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=CN=C2Cl)N=C1C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes structurally analogous purine derivatives, highlighting substituent variations and molecular properties:

Compound Name Substituents (Positions) Molecular Formula CAS Number Similarity Score Key References
6-Chloro-7-methyl-8-phenyl-7H-purine Cl (C6), CH₃ (C7), Ph (C8) C₁₂H₁₀ClN₅ Not provided N/A -
4-Chloro-2-methylpyrimidin-5-amine Cl (C4), CH₃ (C2) C₅H₇ClN₄ 7602-01-9 0.67
N-(6-Chloro-7H-purin-2-yl)acetamide Cl (C6), AcNH (C2) C₇H₇ClN₆O 2770-01-6 0.66
8-Methyl-7H-purin-6-ol CH₃ (C8), OH (C6) C₆H₆N₄O 30467-02-8 N/A
6-Chloro-8-methyl-7H-purine Cl (C6), CH₃ (C8) C₆H₅ClN₄ N/A N/A
8-(Methylthio)-9-phenyl-9H-purine-6-carboxamide SMe (C8), Ph (C9), CONH₂ (C6) C₁₃H₁₂N₆OS 841211-41-4 N/A

Key Differences and Implications

Substituent Position and Bioactivity: 6-Chloro-8-methyl-7H-purine (C₆H₅ClN₄) lacks the phenyl group at C8 compared to the target compound, reducing aromatic interactions. 8-Methyl-7H-purin-6-ol replaces the chloro group with a hydroxyl, increasing polarity and hydrogen-bonding capacity . This modification could enhance solubility but reduce electrophilicity.

Functional Group Variations :

  • The carboxamide group in 8-(methylthio)-9-phenyl-9H-purine-6-carboxamide introduces hydrogen-bonding sites, which may improve interactions with enzymes or receptors compared to the chloro group in the target compound .
  • N-(6-Chloro-7H-purin-2-yl)acetamide features an acetamide moiety at C2, altering electronic distribution and steric bulk, which could influence metabolic stability .

Synthetic Accessibility :

  • Compounds like 6-Chloro-7,9-dihydro-9-methyl-8H-purin-8-one are synthesized via cyclization reactions using DMF and urea , whereas carboxamide derivatives require sequential alkylation and condensation steps . The target compound’s phenyl group may necessitate Suzuki coupling or similar cross-coupling methodologies.

The phenyl group in the target compound may reduce volatility compared to methylated analogs.

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